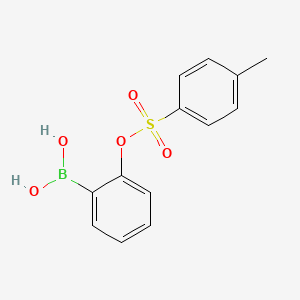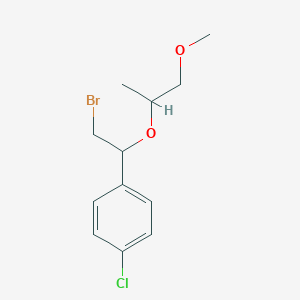
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a chlorine atom, and a methoxypropan-2-yloxyethyl group
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 1-bromo-2-propanol.
Reaction Conditions: The first step involves the bromination of 1-bromo-2-propanol to form 2-bromo-1-(bromomethyl)propan-2-ol. This is achieved using bromine in the presence of a suitable solvent like dichloromethane.
Etherification: The next step involves the etherification of 2-bromo-1-(bromomethyl)propan-2-ol with 4-chlorobenzene in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols. Common reagents include sodium azide or potassium thiolate.
Oxidation Reactions: The methoxypropan-2-yloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the aromatic ring. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methoxypropan-2-yloxyethyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene can be compared with other halogenated aromatic compounds such as:
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: This compound has a similar structure but features a methyl group instead of a chlorine atom. It may have different reactivity and applications.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a chlorine atom, which can affect its chemical properties and interactions.
1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16BrClO2 |
|---|---|
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
ZPPSXIUCFIYFLL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(CBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


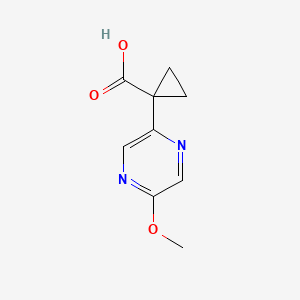
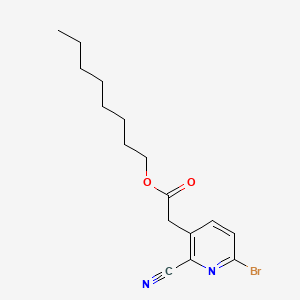
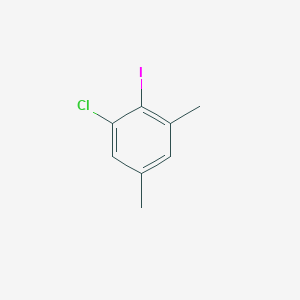

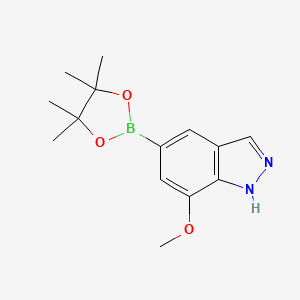
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
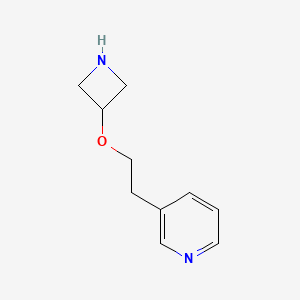
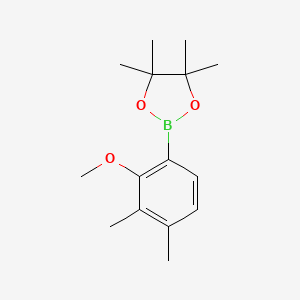
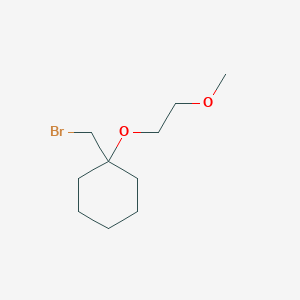

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13476344.png)
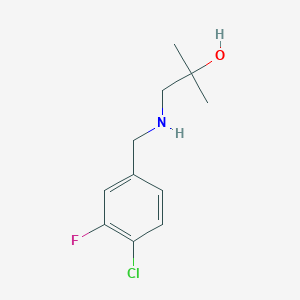
![[(2-Bromo-3-chlorophenyl)methyl]dimethylamine](/img/structure/B13476383.png)
